1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(3-Methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline ring, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoxaline Ring: Starting with o-phenylenediamine and a suitable dicarbonyl compound, the quinoxaline ring is formed through a condensation reaction.
Methoxylation: The quinoxaline derivative is then subjected to methoxylation using methanol and an acid catalyst.
Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction with 3-(trifluoromethyl)benzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
1-(3-Methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline ring can intercalate with DNA, while the piperidine ring may interact with protein active sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
1-(3-Methoxyquinoxalin-2-yl)-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(3-Methoxyquinoxalin-2-yl)-N-[3-(methyl)phenyl]piperidine-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(3-Methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This enhances its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H21F3N4O2 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21F3N4O2/c1-31-21-19(27-17-7-2-3-8-18(17)28-21)29-11-9-14(10-12-29)20(30)26-16-6-4-5-15(13-16)22(23,24)25/h2-8,13-14H,9-12H2,1H3,(H,26,30) |
InChI Key |
UUSPNTCLHWIPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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